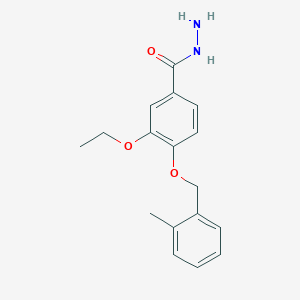
3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, ensuring consistent quality and high throughput .
化学反应分析
Types of Reactions: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
科学研究应用
Chemistry: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: The compound is utilized in biochemical research to study enzyme interactions and protein modifications .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: The compound finds applications in the development of specialty chemicals and materials, contributing to advancements in material science and engineering .
作用机制
The mechanism of action of 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways . The hydrazide group plays a crucial role in these interactions, facilitating binding to target molecules and influencing their activity .
相似化合物的比较
4-[(4-methylbenzyl)oxy]benzohydrazide: Similar structure but with a different substituent on the benzyl group.
Ethyl 4-[(4-methylbenzyl)oxy]benzoate: Similar core structure but with an ester group instead of a hydrazide group.
Uniqueness: 3-Ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide stands out due to its unique combination of an ethoxy group and a hydrazide group, which imparts distinct reactivity and selectivity properties . This makes it particularly valuable in research and industrial applications where specific chemical behaviors are desired .
属性
分子式 |
C17H20N2O3 |
|---|---|
分子量 |
300.35 g/mol |
IUPAC 名称 |
3-ethoxy-4-[(2-methylphenyl)methoxy]benzohydrazide |
InChI |
InChI=1S/C17H20N2O3/c1-3-21-16-10-13(17(20)19-18)8-9-15(16)22-11-14-7-5-4-6-12(14)2/h4-10H,3,11,18H2,1-2H3,(H,19,20) |
InChI 键 |
QEHZPDHXJLTRAG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OCC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
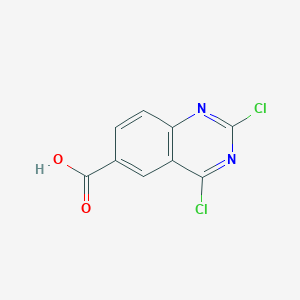
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)



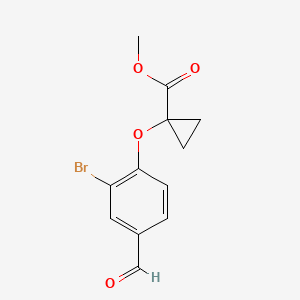
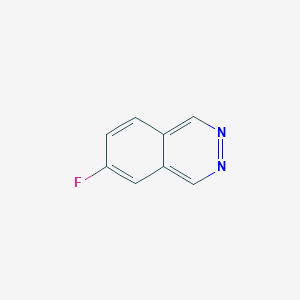
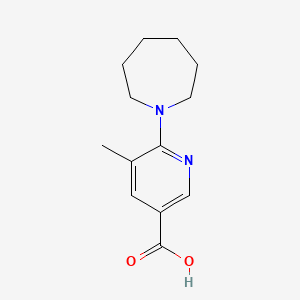
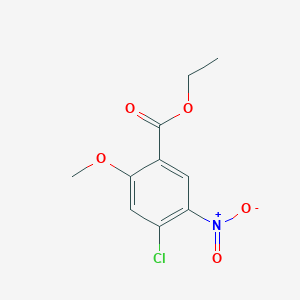
![[3-[(2R)-2-amino-3-hexadecanoyloxy-3-oxopropyl]sulfanyl-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13010661.png)
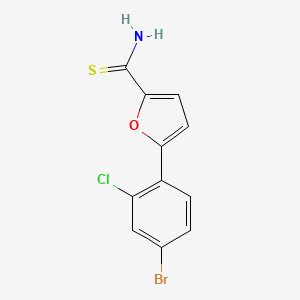
![6-Methoxy-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13010683.png)
